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Compound of Interest

Compound Name: 4-Fluoro-3-propylbenzoic acid

Cat. No.: B1314723 Get Quote

An In-depth Technical Guide to 4-Fluoro-3-
propylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-propylbenzoic acid, a

fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The

document details its chemical structure, nomenclature, and available physicochemical

properties. It also explores a potential synthetic pathway and its hypothetical role as a building

block in the development of targeted protein degraders.

Chemical Structure and IUPAC Name
4-Fluoro-3-propylbenzoic acid is a benzoic acid derivative substituted with a fluorine atom at

the 4-position and a propyl group at the 3-position.

IUPAC Name: 4-Fluoro-3-propylbenzoic acid

Chemical Structure:

The structural formula confirms the arrangement of the functional groups on the benzene ring.

Physicochemical and Identification Data
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To date, detailed experimental data on the physicochemical properties of 4-Fluoro-3-
propylbenzoic acid is limited in publicly accessible literature. However, based on its chemical

structure and data from commercial suppliers, the following information has been compiled. It is

important to note that some properties of related compounds, 4-Fluoro-3-methylbenzoic acid

and 4-Fluorobenzoic acid, are included for comparative context.

Property
4-Fluoro-3-
propylbenzoic acid

4-Fluoro-3-
methylbenzoic acid

4-Fluorobenzoic
acid

CAS Number 445018-80-4[1] 403-15-6 456-22-4

Molecular Formula C₁₀H₁₁FO₂[1] C₈H₇FO₂ C₇H₅FO₂

Molecular Weight 182.19 g/mol [1] 154.14 g/mol 140.11 g/mol

Appearance
White to off-white

solid

White crystalline

powder
White solid

Melting Point Data not available 164-168 °C 184 °C

Boiling Point Data not available ~266.3 °C (Predicted) 253.7 °C

Solubility Data not available Data not available 1200 mg/L in water

pKa Data not available ~4.21 (Predicted) 4.14

SMILES
CCCc1cc(C(=O)O)ccc

1F
Cc1cc(C(=O)O)ccc1F O=C(O)c1ccc(F)cc1

Potential Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-3-propylbenzoic
acid is not readily available in the scientific literature, a plausible synthetic route can be

proposed based on established organometallic cross-coupling reactions. A common method for

the synthesis of substituted benzoic acids is the carboxylation of an organometallic reagent

derived from the corresponding aryl halide.

Hypothetical Synthesis of 4-Fluoro-3-propylbenzoic acid:
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A potential two-step synthesis could involve the Suzuki coupling of a boronic acid derivative

with an iodo- or bromo-substituted propylbenzene, followed by oxidation of a suitable functional

group to the carboxylic acid. Alternatively, a more direct approach is outlined below:

Step 1: Grignard Reagent Formation

Reactants: 1-Bromo-4-fluoro-3-propylbenzene and magnesium turnings.

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

Procedure:

1. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add magnesium turnings.

2. Add a small crystal of iodine to initiate the reaction.

3. Slowly add a solution of 1-bromo-4-fluoro-3-propylbenzene in the anhydrous solvent to the

magnesium turnings with gentle stirring.

4. The reaction mixture is typically heated to reflux to ensure the complete formation of the

Grignard reagent, (4-fluoro-3-propylphenyl)magnesium bromide.

Step 2: Carboxylation

Reactant: The freshly prepared Grignard reagent and solid carbon dioxide (dry ice).

Procedure:

1. The ethereal solution of the Grignard reagent is cooled in an ice-salt bath.

2. An excess of crushed dry ice is slowly added to the cooled solution with vigorous stirring.

The Grignard reagent reacts with the carbon dioxide to form a magnesium carboxylate

salt.

3. After the addition is complete, the reaction mixture is allowed to warm to room

temperature.
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4. The reaction is then quenched by the slow addition of a dilute acid (e.g., 10% HCl) to

protonate the carboxylate salt.

5. The organic layer is separated, and the aqueous layer is extracted with an organic solvent

(e.g., diethyl ether).

6. The combined organic extracts are washed with brine, dried over anhydrous sodium

sulfate, and the solvent is removed under reduced pressure to yield the crude 4-Fluoro-3-
propylbenzoic acid.

7. The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Potential Application in Targeted Protein
Degradation
The classification of 4-Fluoro-3-propylbenzoic acid as a "protein degrader building block"

suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.

A PROTAC molecule typically consists of three components: a ligand that binds to the target

protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands. 4-
Fluoro-3-propylbenzoic acid could serve as a precursor to a novel ligand for a target protein

or as a component of the linker.

Hypothetical Workflow for PROTAC Development
The following diagram illustrates a simplified, hypothetical workflow for the development of a

PROTAC using a derivative of 4-Fluoro-3-propylbenzoic acid as a key building block.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1314723?utm_src=pdf-body
https://www.benchchem.com/product/b1314723?utm_src=pdf-body
https://www.benchchem.com/product/b1314723?utm_src=pdf-body
https://www.benchchem.com/product/b1314723?utm_src=pdf-body
https://www.benchchem.com/product/b1314723?utm_src=pdf-body
https://www.benchchem.com/product/b1314723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Fluoro-3-propylbenzoic acid
(Building Block)

Chemical Modification
(e.g., Amide Coupling)

Novel Ligand for
Target Protein

PROTAC AssemblyLinker Synthesis

Known E3 Ligase Ligand
(e.g., for VHL or Cereblon)

PROTAC Molecule In Vitro Assays
(Binding, Ubiquitination, Degradation)

Cell-based Assays
(Target Protein Knockdown) Lead Optimization

Click to download full resolution via product page

A simplified workflow for PROTAC development.

In this hypothetical workflow, 4-Fluoro-3-propylbenzoic acid is chemically modified, for

instance, through amide coupling, to generate a novel ligand that can bind to a specific target

protein. This ligand is then connected via a linker to a known E3 ligase ligand to assemble the

final PROTAC molecule. The efficacy of the synthesized PROTAC is then evaluated through a

series of in vitro and cell-based assays to confirm its ability to induce the degradation of the

target protein. Promising candidates would then undergo lead optimization.

Conclusion
4-Fluoro-3-propylbenzoic acid is a valuable chemical entity for researchers in the fields of

medicinal chemistry and drug discovery. While comprehensive experimental data is not yet

widely available, its structural features suggest its potential as a versatile building block,

particularly in the burgeoning field of targeted protein degradation. Further research into the

synthesis, properties, and applications of this compound is warranted to fully explore its

potential in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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